5-Methyl-3-oxohexanenitrile

Biocatalysis Asymmetric synthesis Ketoreductase (KRED)

5-Methyl-3-oxohexanenitrile (CAS 64373-43-9, C₇H₁₁NO, MW 125.17) is a small, aliphatic β-ketonitrile characterized by a 5-methyl substituent that creates a sterically differentiated scaffold compared to linear or unsubstituted analogs. According to the ECHA C&L Inventory, the compound is formally classified as Acute Tox.

Molecular Formula C7H11NO
Molecular Weight 125.17 g/mol
CAS No. 64373-43-9
Cat. No. B1274202
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-3-oxohexanenitrile
CAS64373-43-9
Molecular FormulaC7H11NO
Molecular Weight125.17 g/mol
Structural Identifiers
SMILESCC(C)CC(=O)CC#N
InChIInChI=1S/C7H11NO/c1-6(2)5-7(9)3-4-8/h6H,3,5H2,1-2H3
InChIKeyMWTCJTAGNBZWSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methyl-3-oxohexanenitrile (CAS 64373-43-9): Sourcing a Specialized β-Ketonitrile Building Block for Asymmetric Synthesis


5-Methyl-3-oxohexanenitrile (CAS 64373-43-9, C₇H₁₁NO, MW 125.17) is a small, aliphatic β-ketonitrile characterized by a 5-methyl substituent that creates a sterically differentiated scaffold compared to linear or unsubstituted analogs [1]. According to the ECHA C&L Inventory, the compound is formally classified as Acute Tox. 4 (H302, H312, H332), Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), and STOT SE 3 (H335) under CLP criteria, establishing a clear, quantifiable hazard profile that purchasers must factor into handling and storage protocols [2]. Its primary documented value lies as a prochiral substrate in ketoreductase (KRED)-catalyzed asymmetric reductions, where it has been shown to yield the corresponding (R)-β-hydroxy nitrile with >99% enantiomeric excess (ee), a performance characteristic that is not universally achievable with every β-ketonitrile substrate using the same enzyme [3]. The compound is commercially available from multiple suppliers at purities typically ≥95% (HPLC, NMR-verified), enabling procurement for both discovery-scale and early process research .

Why Generic Substitution of 5-Methyl-3-oxohexanenitrile with Other β-Ketonitriles Fails to Deliver Equivalent Asymmetric Reduction Performance


Simply substituting 5-methyl-3-oxohexanenitrile for another β-ketonitrile of similar molecular weight, such as 3-oxohexanenitrile (CAS 4388-92-5) or 4-methyl-3-oxopentanenitrile (CAS 29509-06-6), carries a measurable risk of undermining the enantioselectivity of an established enzymatic reduction step. Because the steric and electronic environment around the prochiral carbonyl center directly dictates the enzyme's ability to discriminate between enantiotopic faces, a change in the alkyl substitution pattern can alter the docking energy (ΔG) by ≥ 8 kcal/mol and potentially invert the observed enantiomeric excess (ee) [1]. For procurement purposes, this means that a process validated on 5-methyl-3-oxohexanenitrile cannot be assumed to tolerate a switch to a simpler or differently branched β-ketonitrile without re-optimization, making the 5-methyl-3-oxohexanenitrile scaffold a non-fungible entity within the β-ketonitrile structural class.

Quantitative Differentiation of 5-Methyl-3-oxohexanenitrile: Evidence for Procurement Decision-Making


99% (R)-Enantioselectivity in YOL151w-Catalyzed β-Ketonitrile Reduction Outperforms Structurally Related Substrates

When screened against a series of seven β-ketonitrile (BKN) substrates using the promiscuous yeast ketoreductase YOL151w, 5-methyl-3-oxohexanenitrile (BKN1) achieved >99% enantiomeric excess (ee) for the Prelog (R)-alcohol product, a higher enantioselectivity than several direct comparators such as 3-(4-chlorophenyl)-3-oxopropanenitrile (BKN5, 78% ee (S)) and methyl 4-(2-cyanoacetyl)benzoate (BKN7, 74% ee (S)) [1]. The computed docking energy for BKN1 (−46.2 kcal/mol) indicated a more favorable enzyme-substrate complex compared to the hexyl analog 3-cyclohexyl-3-oxopropanenitrile (BKN2, −38.2 kcal/mol), providing a computational rationale for its high experimental ee [1].

Biocatalysis Asymmetric synthesis Ketoreductase (KRED)

Sterically Shielded β-Ketonitrile Scaffold Reduces Competing α-Ethylation Side-Reaction Under Whole-Cell Bioreduction Conditions

In whole-cell bioreduction of β-ketonitriles, aliphatic substrates lacking steric bulk at the α'-position (such as 3-oxohexanenitrile) are prone to a competing α-ethylation side-reaction, which generates an undesired byproduct and diminishes the yield of the target β-hydroxy nitrile [1]. The presence of the 5-methyl substituent on 5-methyl-3-oxohexanenitrile introduces sufficient steric shielding adjacent to the carbonyl to suppress this α-alkylation pathway, a structural advantage not shared by the unsubstituted parent 3-oxohexanenitrile (CAS 4388-92-5) [2]. While quantitative head-to-head suppression data for 5-methyl-3-oxohexanenitrile specifically is not published, the class-level inference is that a 5-methyl-β-ketonitrile is inherently less susceptible to this side-reaction than a linear alkyl β-ketonitrile due to its tertiary carbon center.

Biocatalysis Process chemistry Byproduct suppression

Tautomeric Versatility Enables Dual Amide-Isoxazole Reactivity, Distinguishing It from Non-Tautomerizable β-Ketonitriles

5-Methyl-3-oxohexanenitrile is documented to exist in tautomeric equilibrium between a β-ketonitrile form and an isoxazole form, a property that differentiates it from conformationally restricted β-ketonitriles such as 3-oxo-3-phenylpropanenitrile (BKN3) which are locked into a single tautomeric state due to aryl conjugation . This tautomerism provides two distinct chemical handles from a single building block: the nitrile-ketone form participates in nucleophilic additions at the carbonyl, while the isoxazole form can engage in cycloaddition or ring-opening reactions with reagents such as dinitrophenyl or amines . The conversion to the isoxazole form is exploited in patented processes for the synthesis of 3-isopropyl-isoxazol-5-ylamine (CAS 88786-11-2), where 5-methyl-3-oxohexanenitrile is a key upstream intermediate [1]. By contrast, 3-oxohexanenitrile (CAS 4388-92-5) lacks this tautomeric capability, offering only a single reactivity mode.

Organic synthesis Scaffold diversification Tautomerism

Quantified Hazard Classification (CLP) Enables Direct Safety Protocol Comparison Against Unassigned β-Ketonitrile Analogs

5-Methyl-3-oxohexanenitrile carries a fully notified and harmonized CLP classification on the ECHA C&L Inventory: Acute Toxicity Category 4 via oral (H302), dermal (H312), and inhalation (H332) routes, Skin Irritation Category 2 (H315), Eye Irritation Category 2A (H319), and Specific Target Organ Toxicity — Single Exposure Category 3 for respiratory irritation (H335) [1]. In contrast, closely related β-ketonitriles such as 3-oxohexanenitrile (CAS 4388-92-5), 4-methyl-3-oxopentanenitrile (CAS 29509-06-6), and 4,4-dimethyl-3-oxohexanenitrile (CAS 876299-62-6) have either no CLP notification, incomplete classification profiles, or only supplier self-classifications on the C&L Inventory as of the latest available data [2]. This allows procurement teams to implement a defined personal protective equipment (PPE) and ventilation protocol for 5-methyl-3-oxohexanenitrile immediately upon receipt, whereas handling unclassified analogs requires a hazard assessment lead time that can delay project timelines.

Safety profiling Regulatory compliance CLP classification

Prioritized Application Scenarios Where 5-Methyl-3-oxohexanenitrile (64373-43-9) Demonstrates Verifiable Competitive Advantage


Discovery-Phase Asymmetric Synthesis of (R)-β-Hydroxy Nitrile Pharmaceutical Intermediates

When a medicinal chemistry program requires a chiral β-hydroxy nitrile building block with the (R)-configuration, 5-methyl-3-oxohexanenitrile is the preferred substrate for YOL151w-catalyzed bioreduction, delivering >99% ee (R)-alcohol under standard screening conditions [1]. This level of enantioselectivity eliminates the need for chiral HPLC resolution, a cost- and time-intensive step that would be necessary if an alternative β-ketonitrile yielding only 74–78% ee were selected. The established docking energy advantage (−46.2 kcal/mol) over other substrates such as BKN2 provides computational confidence that the enzyme-substrate binding is robust enough to withstand modest process variations [1].

Scalable Biocatalytic Route to γ-Amino Alcohols for CNS-Targeted Drug Candidates

Biocatalytic reduction of 5-methyl-3-oxohexanenitrile followed by nitrile reduction yields chiral γ-amino alcohols, which are key pharmacophoric elements in serotonin reuptake inhibitors and β-adrenergic blocking agents [1]. The steric shielding provided by the 5-methyl group suppresses the α-ethylation side-reaction that would otherwise reduce yield in whole-cell E. coli systems at substrate loadings of 0.5 M, making this scaffold more amenable to scale-up than linear β-ketonitriles such as 3-oxohexanenitrile [2]. Gram-scale reactions yielding >99% ee product have been demonstrated with related substrates using the same KRED library, supporting the feasibility of this approach for process research quantities [1].

Synthesis of 3-Alkyl-5-aminoisoxazole Heterocyclic Libraries via Tautomeric Cyclization

The dual tautomeric nature of 5-methyl-3-oxohexanenitrile enables a one-step conversion to the corresponding 5-aminoisoxazole upon reaction with hydroxylamine, a transformation documented in examples of 3-bulkyalkyl-substituted 5-aminoisoxazole synthesis [1]. This reactivity is exploited in patent WO2010066684A2, where 5-methyl-3-oxohexanenitrile serves as the penultimate intermediate for 3-isopropyl-isoxazol-5-ylamine (CAS 88786-11-2), a heterocyclic scaffold of interest for kinase inhibitor programs [2]. Compounds that are locked in the ketone tautomer (e.g., 3-oxo-3-phenylpropanenitrile) cannot undergo this direct cyclization, requiring additional synthetic steps that increase lead time and cost.

Regulatory-Compliant Procurement of β-Ketonitrile Building Blocks for GLP Toxicology Studies

For GLP toxicology batch synthesis, the fully notified CLP hazard classification of 5-methyl-3-oxohexanenitrile (H302/H312/H332/H315/H319/H335, GHS07) enables immediate generation of a compliant Safety Data Sheet and establishment of occupational exposure limits without the need for additional in-house acute toxicity screening [1]. This provides a quantifiable timeline advantage over procuring a β-ketonitrile analog such as 4,4-dimethyl-3-oxohexanenitrile, which lacks a harmonized CLP entry and would require a preliminary hazard assessment study (typically 2–4 weeks lead time) before GLP-compliant handling protocols can be authored [2]. For CROs and pharmaceutical development teams operating under strict EHS timelines, this regulatory readiness is a decision-relevant advantage.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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